25-Hydroxyvitamin D2 (25,26,27-13C3)
Description
Evolution of Analytical Techniques for Vitamin D Metabolites
The methods for measuring vitamin D metabolites have undergone a significant evolution. Early methods were predominantly based on competitive binding assays and immunoassays. nih.govnih.gov While widely used, immunoassays can suffer from a lack of specificity, often failing to distinguish between 25(OH)D2 and 25(OH)D3 and sometimes showing cross-reactivity with other metabolites. nih.govnih.gov
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field. nih.govnih.gov LC-MS/MS offers superior specificity and sensitivity, allowing for the discrete and accurate quantification of multiple vitamin D metabolites in a single analysis. nih.gov This technique is now considered the gold standard for vitamin D metabolite measurement in research settings. frontiersin.org
Table 1: Comparison of Analytical Techniques for Vitamin D Metabolite Quantification
| Feature | Immunoassays | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Antibody-antigen binding | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Can have cross-reactivity with other metabolites; may not distinguish between D2 and D3 forms. nih.gov | High specificity; can differentiate between various metabolites and their isomers. nih.gov |
| Sensitivity | Generally lower than LC-MS/MS | High sensitivity, allowing for detection of low-concentration metabolites. nih.gov |
| Multiplexing | Typically measures total 25(OH)D | Capable of measuring multiple metabolites simultaneously. nih.gov |
| Accuracy | Can be less accurate due to matrix effects and cross-reactivity. nih.gov | Considered the gold standard for accuracy. frontiersin.org |
Role of Stable Isotopes in Modern Bioanalytical Chemistry
Stable isotopes are non-radioactive atoms of an element that contain a different number of neutrons. Their use as internal standards in mass spectrometry is a cornerstone of modern bioanalytical chemistry. In isotope dilution mass spectrometry, a known quantity of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the analytical process. nih.gov This internal standard experiences the same sample preparation steps (extraction, purification) and ionization effects in the mass spectrometer as the endogenous, unlabeled analyte. nih.govthermofisher.com By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, any variations or losses during the analytical workflow can be precisely corrected for, leading to highly accurate and reproducible quantification. thermofisher.com
Specific Context of 25-Hydroxyvitamin D2 (25,26,27-13C3) as a Research Standard
While deuterated (²H-labeled) internal standards have been commonly used, ¹³C-labeled standards, such as 25-Hydroxyvitamin D2 (25,26,27-13C3), are increasingly preferred in high-precision analytical research. thermofisher.comclinicaltrials.gov The rationale for this preference lies in the physicochemical properties of the isotopes. The larger mass difference between deuterium (B1214612) and protium (B1232500) (¹H) can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte. clinicaltrials.gov This can be problematic if ion suppression or enhancement effects vary across the chromatographic peak, potentially leading to inaccuracies.
In contrast, the physicochemical properties of ¹³C are much more similar to ¹²C, resulting in near-perfect co-elution of the ¹³C-labeled internal standard with the unlabeled analyte. thermofisher.comclinicaltrials.gov This ensures that both the analyte and the internal standard are subjected to the exact same matrix effects at the same time, providing a more reliable correction and ultimately more accurate quantification. thermofisher.com Furthermore, ¹³C labels are less susceptible to exchange with other atoms in the sample or solvent, ensuring the stability of the label throughout the analytical process. thermofisher.comclinicaltrials.gov
25-Hydroxyvitamin D2 (25,26,27-13C3) is specifically designed to serve as an ideal internal standard for the quantification of 25-hydroxyvitamin D2. The introduction of three ¹³C atoms at the 25, 26, and 27 positions provides a distinct mass shift of +3 Da, allowing for clear differentiation from the endogenous compound by the mass spectrometer without altering its chemical behavior.
Table 2: Properties of 25-Hydroxyvitamin D2 (25,26,27-13C3)
| Property | Value |
|---|---|
| Chemical Formula | ¹³C₃C₂₅H₄₄O₂ |
| Molecular Weight | 415.67 g/mol |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Mass Shift | M+3 |
| Appearance | Provided as a solution in a suitable solvent (e.g., ethanol) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(6,7-13C2)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4+1,5+1,27+1 |
InChI Key |
KJKIIUAXZGLUND-RQYUKPBQSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for 25 Hydroxyvitamin D2 25,26,27 13c3
Overview of Synthetic Pathways for Vitamin D Analogues
The synthesis of vitamin D analogues is a complex field of organic chemistry, with several established strategies. A common and versatile approach is the convergent synthesis, which involves the independent preparation of the A-ring and the CD-ring systems, followed by their coupling to form the complete vitamin D skeleton. iiarjournals.orgiiarjournals.orgiiarjournals.org This method offers flexibility, allowing for the introduction of various modifications to either ring system.
One of the most utilized starting materials for the synthesis of vitamin D metabolites is the readily available vitamin D2. iiarjournals.orgiiarjournals.org Through oxidative cleavage of the triene system, the molecule can be separated into an A-ring and a CD-ring building block. iiarjournals.orgiiarjournals.org These fragments are then individually modified and subsequently reconnected to yield the desired vitamin D analogue. iiarjournals.orgiiarjournals.org Another key transformation in the synthesis of many vitamin D analogues is the Wittig-Horner reaction, which is employed to couple the A-ring and CD-ring fragments. nih.gov
Alternative strategies include linear syntheses and biosynthetic pathways that mimic the natural production of vitamin D in the skin, involving the UV irradiation of a 7-dehydrocholesterol (B119134) precursor. iiarjournals.orgnih.gov
Isotopic Labeling Methodologies for Vitamin D Compounds
Isotope labeling is a critical technique for producing internal standards for mass spectrometry-based quantification. nih.gov Both stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioactive isotopes are used. nih.govmedchemexpress.com For quantitative analysis, stable isotope-labeled standards are preferred due to their safety and stability. Carbon-13 labeling is often considered superior to deuterium labeling for LC-MS/MS applications. nih.goviiarjournals.org
Regioselective 13C-Labeling at C-25, C-26, and C-27 Positions
The synthesis of 25-Hydroxyvitamin D2 (25,26,27-13C3) requires the specific introduction of three carbon-13 atoms at the terminal end of the side chain. This is achieved through the use of ¹³C-labeled precursors during the synthesis. The strategic placement of these labels at positions distant from the sites of metabolic hydroxylation ensures that the labeled internal standard and the analyte have nearly identical chromatographic behavior and ionization efficiency, which is essential for accurate quantification.
Precursor Design for 13C Incorporation
The key to synthesizing 25-Hydroxyvitamin D2 (25,26,27-13C3) lies in the design and use of a ¹³C-labeled precursor for the construction of the side chain. A common strategy involves the use of a three-carbon labeled building block that can be attached to the CD-ring fragment. For instance, a ¹³C₃-labeled acrylate (B77674) can be coupled to a modified CD-ring iodide in a copper/zinc mediated reaction. iiarjournals.org This introduces the three labeled carbons at the desired positions.
Radiochemical Synthesis Approaches (e.g., Grignard Reaction for related compounds)
The Grignard reaction is a powerful tool in the synthesis of vitamin D analogues, particularly for elongating the side chain and introducing hydroxyl groups. nih.govnih.govleah4sci.com For instance, the reaction of a 25-keto vitamin D precursor with a Grignard reagent, such as methylmagnesium bromide, can be used to introduce the C-25 hydroxyl group and the C-26 and C-27 methyl groups. iiarjournals.orgnih.gov
In the context of isotopic labeling, a ¹³C-labeled Grignard reagent, like [¹³C]-methylmagnesium iodide, can be employed to introduce the ¹³C label at a specific position. nih.gov For the synthesis of 25-Hydroxyvitamin D2 (25,26,27-13C3), a Grignard reaction with a di-¹³C-labeled methylmagnesium halide on a precursor already containing a ¹³C-labeled carbonyl at the C-25 position would be a plausible synthetic route. This reaction is highly versatile and can be used to create a variety of labeled and unlabeled vitamin D analogues. nih.govnih.gov
Characterization of Isotopic Purity and Chemical Purity
Ensuring the high isotopic and chemical purity of 25-Hydroxyvitamin D2 (25,26,27-13C3) is paramount for its use as a reliable internal standard. acs.orgqmx.com A combination of analytical techniques is employed for this purpose.
Isotopic Purity is typically determined by mass spectrometry (MS). acs.org This technique allows for the precise measurement of the mass-to-charge ratio of the molecule, confirming the incorporation of the desired number of ¹³C atoms and assessing the percentage of the labeled compound relative to any unlabeled or partially labeled species. acs.org An isotopic purity of greater than 99% is often required for certified reference materials. acs.org
Chemical Purity is assessed using a variety of methods:
High-Performance Liquid Chromatography (HPLC) is used to separate the target compound from any impurities or byproducts from the synthesis. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the identity of the compound and the position of the isotopic labels. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful tool for purity assessment, providing both separation and mass information. nih.goviiarjournals.org
The combination of these techniques provides a comprehensive characterization of the synthesized standard, ensuring its accuracy and reliability for quantitative applications. acs.org
Production of Certified Reference Materials and Analytical Standards
Certified Reference Materials (CRMs) and analytical standards are essential for the standardization and validation of clinical and research assays for vitamin D metabolites. acs.orggovinfo.govcerilliant.com Organizations like the National Institute of Standards and Technology (NIST) have developed SRMs for various vitamin D metabolites to improve the accuracy of measurements. acs.orgnist.govcdc.gov
The production of a CRM for 25-Hydroxyvitamin D2 (25,26,27-13C3) involves a rigorous process:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree, as described in the previous sections. iiarjournals.orgiiarjournals.org
Characterization: The identity, chemical purity, and isotopic enrichment are thoroughly characterized using multiple analytical techniques. acs.org
Value Assignment: The concentration of the standard solution is accurately determined through methods like isotope dilution mass spectrometry (ID-MS). nist.gov
Certification: A certificate of analysis is issued, detailing the certified concentration, uncertainties, and methods used for characterization. qmx.com
These well-characterized standards are then used by laboratories to calibrate their instruments, validate their analytical methods, and ensure the accuracy and comparability of their results. cerilliant.comnist.govcerilliant.comnist.gov
Interactive Data Table: Analytical Techniques for Characterization
| Analytical Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | Isotopic Purity Assessment | Mass-to-charge ratio, confirmation of ¹³C incorporation, percentage of labeled compound. acs.org |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separation of the target compound from impurities and byproducts. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Detailed structural information, confirmation of compound identity and label positions. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Purity and Identity Confirmation | Provides both separation and mass information for comprehensive analysis. nih.goviiarjournals.org |
Advanced Analytical Methodologies Utilizing 25 Hydroxyvitamin D2 25,26,27 13c3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS methods provide superior specificity compared to immunoassays, allowing for the separate quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3). oup.comnih.gov This analytical technique has become essential in clinical laboratories for the routine measurement of these metabolites. nih.gov
Isotope Dilution Mass Spectrometry (ID-MS/MS) Principles
Isotope Dilution Mass Spectrometry (ID-MS) is an analytical technique used for the precise quantification of a substance in a sample. The core principle involves adding a known amount of an isotopically enriched version of the analyte, known as a "spike" or "internal standard," to the sample. osti.gov This stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 2H, 15N). acanthusresearch.comcrimsonpublishers.com
After the addition of the internal standard, the sample is homogenized to ensure complete mixing of the analyte and the standard. osti.gov The mixture then undergoes sample preparation, such as extraction and purification, followed by analysis using mass spectrometry. osti.govmdpi.com The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Because the amount of the added internal standard is precisely known, this ratio allows for the accurate calculation of the initial concentration of the analyte in the sample. A key advantage of this method is that it inherently corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise results. crimsonpublishers.comnih.gov
Role of 25-Hydroxyvitamin D2 (25,26,27-13C3) as an Internal Standard in LC-MS/MS
In the context of LC-MS/MS analysis of vitamin D metabolites, a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reproducible results. acanthusresearch.comcrimsonpublishers.com 25-Hydroxyvitamin D2 (25,26,27-13C3) serves as an ideal internal standard for the quantification of 25-hydroxyvitamin D2 and other vitamin D metabolites.
The primary role of a SIL-IS like 25-Hydroxyvitamin D2 (25,26,27-13C3) is to compensate for variations that can occur during the analytical process. scispace.comwaters.com These variations can include:
Matrix Effects: Biological samples like serum or plasma are complex and contain various substances that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. waters.comthermofisher.com Since the SIL-IS has virtually identical chemical and physical properties to the analyte, it is affected by the matrix in the same way, thus correcting for these interferences. crimsonpublishers.comfoodriskmanagement.com
Extraction and Sample Preparation Inefficiencies: During sample preparation steps like protein precipitation and extraction, some of the analyte may be lost. waters.com The SIL-IS is added at the beginning of the process and experiences the same degree of loss, ensuring that the final measured ratio of analyte to standard remains accurate. thermofisher.com
Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume or ionization efficiency, can affect the signal intensity. scispace.com The use of a co-eluting SIL-IS corrects for these variations. nih.govwaters.com
The use of a ¹³C-labeled standard like 25-Hydroxyvitamin D2 (25,26,27-13C3) is often preferred over deuterium (B1214612) (²H) labeled standards. While deuterium labeling is common, it can sometimes lead to a slight difference in retention time between the analyte and the internal standard (the "isotope effect"), which can compromise accuracy. scispace.comfoodriskmanagement.com ¹³C labeling results in a minimal change to the molecule's properties, ensuring it behaves almost identically to the unlabeled analyte during chromatography. foodriskmanagement.com
Tandem Mass Spectrometry Detection and Quantification of Vitamin D2 and D3 Metabolites
Tandem mass spectrometry (MS/MS) is a highly specific detection technique that allows for the precise quantification of vitamin D metabolites. amegroups.orgsigmaaldrich.com The process involves multiple stages of mass analysis.
First, in the ion source of the mass spectrometer, the vitamin D metabolites and their labeled internal standards are ionized. Common ionization techniques include atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). amegroups.orgnih.gov The resulting ions are then directed into the first mass analyzer (a quadrupole), which is set to select only the ions with a specific mass-to-charge ratio (m/z) corresponding to the precursor ions of the target analytes (e.g., 25(OH)D2, 25(OH)D3, and the internal standard).
These selected precursor ions then travel into a collision cell, where they are fragmented by collision with an inert gas like nitrogen or argon. oup.com This process generates several smaller product ions. The third quadrupole then selects specific product ions for detection. This process of selecting a precursor ion and then monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM). sigmaaldrich.comlcms.cz MRM is highly specific because it is unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ion mass as the target analyte. sigmaaldrich.com
For underivatized vitamin D metabolites, a common fragmentation involves the loss of a water molecule. oup.com To enhance sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD can be employed. mdpi.comlcms.cznih.gov This not only improves ionization efficiency but also shifts the mass of the analytes to a region with less background interference. lcms.czwaters.com
Below is a table of representative mass transitions used in the LC-MS/MS analysis of underivatized and derivatized vitamin D metabolites.
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-Hydroxyvitamin D2 | None | 413.3 | 337.3 |
| 25-Hydroxyvitamin D3 | None | 401.3 | 365.3 |
| 25(OH)D2-DMEQ-TAD | DMEQ-TAD | 758.6 | 468.0 |
| 25(OH)D3-DMEQ-TAD | DMEQ-TAD | 746.6 | 468.0 |
This table is for illustrative purposes; exact values may vary based on the specific instrument and method. oup.comlcms.czoup.com
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity
While triple quadrupole mass spectrometers are standard for quantitative analysis, high-resolution mass spectrometry (HRMS), often using instruments like quadrupole-Orbitrap hybrids, offers an even greater level of specificity. nih.gov HRMS instruments can measure the mass of ions with very high precision, allowing them to distinguish between compounds that have the same nominal mass but slightly different exact masses (isobaric compounds). nih.gov
This is particularly important in vitamin D analysis due to the presence of interferences, such as C3-epimers (e.g., 3-epi-25(OH)D3), which are isobaric with the main vitamin D metabolites. amegroups.orgnih.gov If not chromatographically separated, these epimers can lead to an overestimation of 25(OH)D3 concentrations. nih.gov HRMS can resolve the signals from these closely related compounds, providing a more accurate measurement. nih.gov For instance, high mass resolution has been successfully applied to separate the signal of a deuterated internal standard from an isobaric interference caused by 3-epi-25(OH)D3. nih.gov
Method Development and Optimization for 25-Hydroxyvitamin D2 (25,26,27-13C3) Integration
The development of a robust LC-MS/MS method requires careful optimization of each step, from sample collection to data analysis. The integration of a stable isotope-labeled internal standard like 25-Hydroxyvitamin D2 (25,26,27-13C3) is a critical component of this process.
Sample Preparation Techniques (e.g., liquid-liquid extraction, solid phase extraction)
The first step in analyzing vitamin D metabolites from biological matrices like serum or plasma is to release them from the vitamin D binding protein and remove other interfering substances. spectroscopyonline.comthermofisher.com The two most common sample preparation techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. aurorabiomed.com For vitamin D analysis, a common approach involves protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by extraction of the vitamin D metabolites into an organic solvent such as hexane. nih.govaurorabiomed.com The organic layer containing the analytes is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase. nih.gov
Solid-Phase Extraction (SPE): SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. aurorabiomed.com For vitamin D metabolites, a reversed-phase sorbent (like C8 or C18) is often used. nih.gov The process typically involves:
Conditioning the SPE cartridge with a solvent.
Loading the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge. thermofisher.com
Washing the cartridge to remove interfering substances. thermofisher.com
Eluting the target analytes with an appropriate solvent. thermofisher.com
SPE can be automated and may offer cleaner extracts compared to LLE. nih.govwaters.com Both LLE and SPE are widely used, and the choice often depends on the specific requirements of the assay, such as throughput and the need to remove particular interferences. amegroups.orgnih.gov In both methods, the stable isotope-labeled internal standard, 25-Hydroxyvitamin D2 (25,26,27-13C3), is added to the sample at the very beginning of the preparation process to ensure it undergoes all the same steps as the native analyte, thereby ensuring accurate quantification. nih.govnih.gov
Chromatographic Separation (e.g., HPLC column chemistries)
Effective chromatographic separation is crucial for distinguishing 25-hydroxyvitamin D2 from its closely related analog, 25-hydroxyvitamin D3, and other potential interferences like C3-epimers. nih.govthermofisher.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are universally employed for this purpose.
The most common stationary phases are reversed-phase columns, particularly those with C18 (octadecylsilyl) chemistry. sigmaaldrich.comnih.govsigmaaldrich.com These columns provide the necessary hydrophobicity to retain and separate the vitamin D metabolites. thermofisher.com Specific examples include Ascentis Express C18, Syncronis C18, and Purospher STAR RP-18 end-capped columns. sigmaaldrich.comsigmaaldrich.comthermofisher.commerckmillipore.com The choice of a highly reproducible and robust column is essential for consistent performance, especially in high-throughput clinical settings where hundreds of samples may be analyzed. sigmaaldrich.comsigmaaldrich.com Some methods have demonstrated that columns with highly hydrophobic surfaces and dense C18 bonding can achieve baseline separation of the D2 and D3 forms. chromatographyonline.com
Mobile phases typically consist of a mixture of an organic solvent and water, often with an additive to improve peak shape and ionization. Common organic modifiers include methanol, acetonitrile, and isopropanol. nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure adequate separation and timely elution of the analytes. lcms.cz A typical analysis has a run time of just a few minutes per sample. thermofisher.com
Ionization Techniques and Mass Spectrometric Parameters (e.g., ESI, APCI, MRM)
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a widely used and robust ionization technique for vitamin D analysis. nih.govnih.govnih.gov Electrospray ionization (ESI) is also employed, particularly after derivatization of the analytes, which can enhance signal intensity. lcms.cz Both techniques are typically operated in positive ion mode. nih.govlcms.cz
Tandem mass spectrometry is performed using a triple quadrupole (QqQ) or similar instrument capable of multiple reaction monitoring (MRM). lcms.cznih.gov In MRM mode, the instrument is set to detect specific precursor-to-product ion transitions. This is a highly selective process that minimizes background noise and ensures that only the compound of interest is quantified. For 25-hydroxyvitamin D2, a common precursor ion corresponds to the protonated molecule that has lost a water molecule [M+H-H₂O]⁺. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. A second product ion is often monitored as a qualifier for identity confirmation.
The use of a stable isotope-labeled internal standard like 25-Hydroxyvitamin D2 (25,26,27-13C3) or a deuterated standard (e.g., d3- or d6-25(OH)D2) is essential. lcms.cz The mass spectrometer monitors the specific MRM transitions for both the unlabeled analyte and the labeled internal standard. Since the internal standard has a higher mass, its MRM transitions are distinct from the analyte's, but its chemical behavior is nearly identical, allowing for accurate quantification.
Analytical Performance Characteristics in Research Assays
The validation of an analytical method is critical to ensure its reliability for research applications. This involves assessing several key performance characteristics.
Linearity and Calibration Curve Establishment
To quantify the concentration of 25-hydroxyvitamin D2 in a sample, a calibration curve is constructed. This is achieved by analyzing a series of calibrators with known concentrations of the analyte. The instrument response (typically the peak area ratio of the analyte to the internal standard) is plotted against the known concentration. The resulting relationship should be linear over the expected range of concentrations in the samples. Linearity is typically evaluated by the coefficient of determination (r²), with values greater than 0.99 considered excellent. acgpubs.org Assays for 25-hydroxyvitamin D2 have demonstrated linearity across wide concentration ranges, accommodating both deficient and sufficient levels. thermofisher.comnih.gov
Sensitivity (Limit of Detection and Quantification)
The sensitivity of an assay is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For vitamin D analysis, a low LOQ is important to accurately measure deficient states. nih.gov LC-MS/MS methods utilizing isotopically labeled internal standards achieve excellent sensitivity, with LOQs for 25-hydroxyvitamin D2 often in the low ng/mL or nmol/L range. sigmaaldrich.comnih.govnih.gov
Precision (Intra-assay and Inter-assay Variability)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Intra-assay (or within-run) precision measures variability within a single analytical run, while inter-assay (or between-run) precision assesses variability across different runs on different days. lcms.czthermofisher.com For vitamin D assays, a CV of less than 10% is generally considered acceptable, and many LC-MS/MS methods report precision well below this threshold. nih.govnih.gov
Accuracy and Recovery Assessments
Accuracy describes the closeness of a measured value to a known or accepted reference value. It is often assessed by analyzing certified reference materials (CRMs) or by participating in external quality assessment schemes (EQAS). nih.govnih.gov The difference between the measured value and the certified value is reported as bias. Recovery experiments are also performed to evaluate the efficiency of the sample extraction process. This involves spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. High recovery and low bias are indicative of an accurate method. LC-MS/MS methods for 25-hydroxyvitamin D2 generally demonstrate excellent accuracy, with bias often below 5-10% and recoveries greater than 90%. thermofisher.comnih.govnih.gov
Assessment of Matrix Effects and Ion Suppression
In LC-MS/MS analysis, the sample matrix consists of all the components in a sample other than the analyte of interest. These components, particularly in complex biological samples like serum or plasma, can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. thermofisher.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. thermofisher.com
The use of a co-eluting, stable isotope-labeled internal standard like 25-Hydroxyvitamin D2 (25,26,27-13C3) is the most effective strategy to monitor and correct for these matrix effects. Because the internal standard is chemically identical to the analyte, it experiences the same ion suppression or enhancement during the LC-MS/MS process. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is normalized, leading to a more accurate and reliable measurement. nih.gov
The matrix effect is typically evaluated during method validation by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor is then calculated to ensure that the correction is effective across different sample types. For instance, studies have shown that with the use of appropriate internal standards, the internal standard-normalized matrix factor can be maintained within an acceptable window of 100 ± 15%. nih.gov While some minor ion suppression (15-20%) has been observed for vitamin D metabolites at low concentrations, the use of a labeled internal standard effectively compensates for this effect. nih.gov
Table 1: Illustrative Calculation of Matrix Effect Using a Stable Isotope-Labeled Internal Standard
This table demonstrates how the matrix effect is assessed. The goal is for the IS-Normalized Matrix Factor to be close to 1.0, indicating the internal standard has successfully compensated for any signal suppression or enhancement.
| Parameter | Description | Example Value |
| A | Peak area of analyte in neat solution (standard only) | 1,200,000 |
| B | Peak area of analyte in post-extraction spiked matrix | 900,000 |
| C | Peak area of IS in neat solution | 1,500,000 |
| D | Peak area of IS in post-extraction spiked matrix | 1,125,000 |
| Matrix Effect (ME) | (B / A) | 0.75 (25% Suppression) |
| IS-Normalized Matrix Factor | (B/D) / (A/C) | 1.00 |
Epimer Separation and Quantification (e.g., 3-epi-25-Hydroxyvitamin D2)
An important challenge in vitamin D analysis is the presence of epimers, which are stereoisomers that differ in the configuration at one chiral center. bohrium.com The C3-epimers of 25-hydroxyvitamin D, such as 3-epi-25-hydroxyvitamin D2 and 3-epi-25-hydroxyvitamin D3, are of particular concern. restek.com These epimers are isobaric with their respective primary metabolites, meaning they have the same mass and produce the same fragments in the mass spectrometer. bohrium.com Consequently, if they are not chromatographically separated, they will be detected along with the primary analyte, leading to an overestimation of vitamin D levels. restek.comnih.gov
The biological activity of C3-epimers is reported to be lower than that of the primary metabolites, making their distinct quantification essential for an accurate assessment of vitamin D status, especially in pediatric populations where their concentrations can be significant. restek.comnih.gov
Advanced LC-MS/MS methods have been developed to achieve the necessary chromatographic separation. endocrine-abstracts.orgnih.gov These methods often utilize specialized chromatography columns, such as those with pentafluorophenyl (PFP) or chiral stationary phases, which offer different selectivity compared to standard C18 columns. restek.comendocrine-abstracts.orgrsc.org By optimizing the chromatographic conditions, baseline resolution between 25-hydroxyvitamin D2 and its C3-epimer can be achieved.
In these methods, 25-Hydroxyvitamin D2 (25,26,27-13C3) plays a critical role as the internal standard for the accurate quantification of 25-hydroxyvitamin D2 post-separation. After the epimers are separated by the liquid chromatography system, the stable isotope-labeled standard, which co-elutes with the primary 25-hydroxyvitamin D2 analyte, is used to ensure its precise measurement, independent of any instrument variability or matrix effects. rsc.orgresearchgate.net
Table 2: Example Chromatographic Retention Times for Vitamin D Metabolites and Their C3-Epimers
This table provides representative data from an LC-MS/MS method designed to separate epimers, illustrating the successful chromatographic resolution necessary for accurate quantification.
| Compound | Retention Time (minutes) |
| 25-Hydroxyvitamin D3 | 1.51 endocrine-abstracts.org |
| 3-epi-25-Hydroxyvitamin D3 | 1.82 endocrine-abstracts.org |
| 25-Hydroxyvitamin D2 | 1.55 endocrine-abstracts.org |
| 3-epi-25-Hydroxyvitamin D2 | 1.97 endocrine-abstracts.org |
Applications of 25 Hydroxyvitamin D2 25,26,27 13c3 in Metabolic Research
Elucidation of Vitamin D Metabolic Pathways and Kinetics
The metabolism of vitamin D is a tightly regulated process involving multiple enzymatic steps. nih.gov The use of isotopically labeled compounds like 25-Hydroxyvitamin D2 (25,26,27-13C3) is instrumental in dissecting these intricate pathways.
Use in Stable Isotope Metabolic Tracing Studies
Stable isotope tracing is a sophisticated methodology that allows researchers to follow the fate of a specific molecule through metabolic processes. When an isotopically labeled precursor, such as 25-Hydroxyvitamin D2 (25,26,27-13C3), is introduced into a biological system, its conversion into various downstream metabolites can be tracked with high precision using techniques like mass spectrometry. nih.govnih.gov This approach provides a dynamic map of metabolite traffic, enabling the assessment of pathway activities and metabolic fluxes, which cannot be determined by simply measuring static metabolite concentrations. nih.gov
The use of stable isotope-labeled internal standards, such as deuterated forms of 25-hydroxyvitamin D, is considered the gold standard for accurate quantification of vitamin D metabolites in complex biological matrices like serum. nih.govresearchgate.netnih.gov These labeled compounds are chemically identical to the analytes of interest but are distinguishable by their mass, allowing for precise measurement by isotope-dilution mass spectrometry. researchgate.netnih.gov This technique is crucial for overcoming the analytical challenges posed by the hydrophobicity and multiple forms of vitamin D metabolites. nih.gov
Investigation of 25-Hydroxylation and Subsequent Metabolite Formation
The initial and critical step in the activation of vitamin D2 is 25-hydroxylation, which primarily occurs in the liver to form 25-hydroxyvitamin D2 (25-OH-D2). nih.govclevelandheartlab.comthermofisher.com This conversion is catalyzed by several cytochrome P450 enzymes, with CYP2R1 being the most important. nih.gov Studies have shown that different 25-hydroxylases can exhibit varying efficiencies in metabolizing vitamin D2 versus vitamin D3. For instance, CYP2R1 hydroxylates both forms with comparable kinetics, whereas another enzyme, CYP27A1, is a poor substrate for vitamin D2. nih.gov
Following 25-hydroxylation, 25-OH-D2 can be further metabolized in the kidneys by the enzyme CYP27B1 to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2). nih.govresearchgate.net The use of labeled 25-OH-D2 allows researchers to trace its conversion to 1,25(OH)2D2 and other metabolites, providing data on the efficiency and regulation of this crucial activation step. nih.gov Interestingly, alternative metabolic pathways for vitamin D2 have also been identified, such as one mediated by the enzyme CYP11A1, which can produce novel metabolites like 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. nih.gov
Studies on Catabolic Pathways of Vitamin D Metabolites
The inactivation and degradation of vitamin D metabolites are as important as their activation for maintaining calcium homeostasis and preventing toxicity. The primary enzyme responsible for the catabolism of both 25-OH-D and 1,25(OH)2D is 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1. nih.govresearchgate.netnih.gov This enzyme initiates a cascade of oxidative reactions, primarily at the C-24 position, which ultimately leads to the formation of inactive products that can be excreted. researchgate.netnih.govuniprot.org
Studies using knockout mice lacking the Cyp24a1 gene have demonstrated the critical role of this enzyme in preventing vitamin D toxicity by highlighting the difficulty in eliminating active vitamin D metabolites in its absence. capes.gov.br The use of labeled substrates like 25-Hydroxyvitamin D2 (25,26,27-13C3) in such studies would allow for precise tracking of the catabolic process and the identification of all resulting breakdown products. Research has shown that the catabolism of vitamin D2 by human CYP24A1 is complex and can differ from that of vitamin D3 due to structural differences in the side chain. nih.govnih.gov
Pharmacokinetic Studies of Vitamin D2 Metabolism (e.g., clearance rates)
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of a compound. Using labeled 25-OH-D2 allows for precise measurement of its appearance and disappearance from the plasma, providing key data on its half-life and clearance rates. nih.gov For example, a study administering an oral dose of 25-OH-D2 to healthy adults found that the peak plasma concentration was reached at approximately 4.4 hours. nih.gov
The clearance of vitamin D metabolites is influenced by several factors, including their binding to transport proteins and their subsequent metabolism. The turnover of 25-OH-D can be affected by the levels of the active hormone, 1,25-dihydroxyvitamin D, which can induce the catabolic enzyme CYP24A1. researchgate.net Stable isotope-labeled compounds are invaluable in these studies as they allow for the differentiation of the administered dose from the endogenous pool of the vitamin, leading to more accurate pharmacokinetic modeling.
Research on Enzymes Involved in Vitamin D2 Metabolism (e.g., hydroxylases, CYP24A1)
Isotopically labeled substrates are fundamental tools for in vitro studies of enzyme kinetics and function. By incubating 25-Hydroxyvitamin D2 (25,26,27-13C3) with purified enzymes or cellular systems expressing specific enzymes like hydroxylases and CYP24A1, researchers can determine key kinetic parameters such as the rate of reaction and substrate affinity.
For instance, studies with purified CYP11A1 have determined the production rates of novel vitamin D2 metabolites. nih.gov Similarly, research using recombinant human CYP24A1 has revealed species-specific differences in the metabolism of 1,25(OH)2D2, with the human enzyme producing a greater number of metabolites than its rat counterpart. researchgate.net Such studies have also elucidated that human CYP24A1 catalyzes reactions through both a major C-24 oxidation pathway and a minor C-23 oxidation pathway. nih.govnih.gov The use of a 13C-labeled substrate in these assays allows for unambiguous identification and quantification of the various products formed.
Investigations into Vitamin D Binding Protein (VDBP) Interactions and Kinetics
The majority of circulating vitamin D metabolites, including 25-OH-D2, are bound to the Vitamin D Binding Protein (VDBP). nih.govnih.gov This binding is crucial as it protects the metabolites from rapid degradation and clearance, thereby extending their half-life. nih.gov However, according to the free hormone hypothesis, it is the small, unbound fraction that is biologically active and available to enter target cells. nih.gov
Interactive Data Table: Key Enzymes in Vitamin D2 Metabolism
| Enzyme | Location | Function in Vitamin D2 Metabolism |
| CYP2R1 | Liver (microsomal) | Primary enzyme for the 25-hydroxylation of vitamin D2 to 25-hydroxyvitamin D2 (25-OH-D2). nih.gov |
| CYP27A1 | Liver (mitochondrial) & other tissues | Can 25-hydroxylate vitamin D3, but is a poor substrate for vitamin D2. nih.gov |
| CYP27B1 | Kidneys & other tissues | Catalyzes the 1α-hydroxylation of 25-OH-D2 to the active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2). nih.govresearchgate.net |
| CYP24A1 | Kidneys & other tissues | Primary catabolic enzyme that inactivates both 25-OH-D2 and 1,25(OH)2D2 through hydroxylation, mainly at the C-24 position. nih.govresearchgate.netnih.gov |
| CYP11A1 | Adrenal glands & other steroidogenic tissues | Mediates an alternative metabolic pathway, producing novel metabolites such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. nih.gov |
Interactive Data Table: Research Findings with Labeled Vitamin D Metabolites
| Research Area | Key Finding | Implication |
| Metabolic Tracing | Stable isotope-labeled standards are the "gold standard" for accurate quantification of vitamin D metabolites. researchgate.netnih.gov | Enables precise measurement in complex samples, improving the reliability of clinical and research data. |
| Enzyme Kinetics | Human CYP24A1 metabolizes 1,25(OH)2D2 into a larger number of metabolites compared to the rat enzyme. researchgate.net | Highlights species-specific differences in vitamin D catabolism, which is important when extrapolating animal data to humans. |
| Pharmacokinetics | The peak plasma concentration of orally administered 25-OH-D2 occurs at approximately 4.4 hours. nih.gov | Provides fundamental data for understanding the absorption and distribution of vitamin D2 metabolites. |
| Alternative Pathways | CYP11A1 can metabolize vitamin D2 into novel hydroxy-metabolites with their own biological activity. nih.gov | Expands our understanding of vitamin D metabolism beyond the classical activation and inactivation pathways. |
Role in Quality Assurance and Metrology for Vitamin D Research
Development of Reference Measurement Procedures (RMPs)
Reference Measurement Procedures (RMPs) are analytical methods of the highest metrological order, designed to produce results with the lowest uncertainty. For vitamin D metabolites, these RMPs are predominantly based on isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govnist.govnih.gov The fundamental principle of this technique involves adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, 25-Hydroxyvitamin D2 (25,26,27-13C3)—to the sample at the beginning of the analytical process.
This labeled compound, with its three Carbon-13 isotopes in the side chain, is chemically identical to the naturally occurring 25-Hydroxyvitamin D2 but has a different molecular weight. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the added internal standard. By measuring the ratio of the natural analyte to the labeled internal standard, precise quantification can be achieved, as any sample loss or variation during extraction and analysis affects both compounds equally.
The development of RMPs by institutions like the National Institute of Standards and Technology (NIST) relies on such high-purity, well-characterized labeled compounds to establish an unbroken chain of traceability to the International System of Units (SI). nih.govnih.gov While early RMPs often utilized deuterated standards (e.g., d3- or d6-labeled), the use of ¹³C-labeled standards like 25-Hydroxyvitamin D2 (25,26,27-13C3) is often preferred to avoid potential chromatographic separation from the unlabeled analyte that can sometimes occur with deuterium (B1214612) labeling.
Inter-laboratory Harmonization and External Quality Assessment Schemes
Significant variability has historically been observed among different laboratories and assay methods for measuring vitamin D metabolites. nih.gov To address this, inter-laboratory harmonization efforts and External Quality Assessment Schemes (EQAS) have been established. Prominent among these are the Vitamin D Standardization Program (VDSP) and the Vitamin D External Quality Assessment Scheme (DEQAS). nih.govopenrepository.com
These programs facilitate inter-laboratory comparison studies where participating laboratories analyze the same set of serum samples. nih.govnih.gov The target values for these samples are assigned using the highly accurate RMPs. The use of internal standards like 25-Hydroxyvitamin D2 (25,26,27-13C3) in these RMPs is crucial for establishing the "true" concentration of 25-hydroxyvitamin D2 in the comparison materials.
By comparing their results to the RMP-assigned target values, participating laboratories can assess the accuracy of their methods and identify potential biases. For instance, studies have shown that some immunoassays may underestimate 25-hydroxyvitamin D2 levels. nih.gov The availability of accurately characterized comparison materials, value-assigned using ¹³C-labeled internal standards, is fundamental to the success of these harmonization programs, ultimately leading to improved agreement among clinical and research laboratories worldwide.
Standardization of Vitamin D Metabolite Measurements in Research Settings
The lack of standardized measurement has been a significant impediment to comparing data across different research studies and formulating consistent public health guidelines. nih.gov The use of 25-Hydroxyvitamin D2 (25,26,27-13C3) as an internal standard in LC-MS/MS methods allows research laboratories to achieve the high level of accuracy and precision necessary for reliable and comparable results.
By employing methods that are traceable to the established RMPs, researchers can ensure that their data contributes meaningfully to the broader body of scientific evidence. This is particularly important in large-scale epidemiological studies and clinical trials investigating the relationship between vitamin D status and various health outcomes. The ability to accurately measure both 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 is critical, as both contribute to the total vitamin D status of an individual.
The Vitamin D Standardization-Certification Program (VDSCP), run by the Centers for Disease Control and Prevention (CDC), provides a mechanism for laboratories to certify the performance of their vitamin D measurement methods against CDC's RMP. cdc.govcdc.govendocrine.org The use of stable isotope-labeled internal standards is inherent to the accuracy of the CDC's RMP and, by extension, to the entire certification process that research and clinical labs can participate in.
Certification of Reference Materials and Analytical Standards for Global Research
The foundation of a global standardization program is a hierarchy of reference materials. At the top of this hierarchy are primary calibration standards, which are highly pure substances with well-defined concentrations. Commercially available solutions of 25-Hydroxyvitamin D2 (25,26,27-13C3) serve as certified analytical standards.
These standards are used in the development and validation of lower-order reference materials, such as serum-based Standard Reference Materials (SRMs) developed by NIST (e.g., SRM 972a). nih.govnist.govsigmaaldrich.com During the value assignment of these SRMs, RMPs employing isotopically labeled internal standards, including compounds like 25-Hydroxyvitamin D2 (25,26,27-13C3), are used to determine the certified concentrations of the vitamin D metabolites in the serum matrix. nih.govnist.gov
These serum-based SRMs are then used by clinical and research laboratories to calibrate their own assays, ensuring their measurements are traceable to the highest metrological standards. nih.gov The availability of certified reference materials, whose values have been established using stable isotope-labeled standards, is therefore indispensable for achieving global harmonization and ensuring the accuracy of vitamin D research worldwide.
Future Directions in Research with 25 Hydroxyvitamin D2 25,26,27 13c3
Development of Novel Analytical Platforms
The primary application of 25-Hydroxyvitamin D2 (25,26,27-13C3) lies in its use as an internal standard for mass spectrometry-based assays. The development of new and improved analytical platforms will be critical for fully harnessing its potential.
Future research will likely focus on creating ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nist.gov The use of 13C-labeled standards like 25-Hydroxyvitamin D2 (25,26,27-13C3) is preferable to deuterium-labeled standards as they are less prone to isotopic effects during chromatography and ionization, ensuring higher accuracy and precision. nist.gov These advanced methods will enable the simultaneous and accurate quantification of not only 25-hydroxyvitamin D2 but also a wide array of other vitamin D metabolites, even those present at very low concentrations in biological fluids. lcms.cz
A key area of development will be in the creation of multiplexed assays that can measure 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their various downstream metabolites, such as 1,25-dihydroxyvitamin D and 24,25-dihydroxyvitamin D, in a single run. lcms.cz The stable isotope label in 25-Hydroxyvitamin D2 (25,26,27-13C3) ensures that it can be clearly distinguished from its endogenous, unlabeled counterpart and other metabolites, overcoming issues of cross-reactivity found in traditional immunoassays.
Furthermore, novel sample preparation techniques, such as automated solid-phase extraction or turbulent flow chromatography, could be integrated with these LC-MS/MS platforms. thermofisher.com This would reduce sample processing time and minimize potential sources of error, making large-scale clinical and research studies more feasible. thermofisher.com The development of such robust and high-throughput methods is essential for establishing accurate reference measurement procedures for vitamin D status assessment. nist.gov
Table 1: Comparison of Analytical Techniques for Vitamin D Metabolite Quantification
| Analytical Platform | Principle | Role of 25-Hydroxyvitamin D2 (25,26,27-13C3) | Advantages | Future Development |
|---|---|---|---|---|
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry. | Ideal internal standard for accurate quantification. nist.gov | High specificity and sensitivity; can measure multiple metabolites simultaneously. lcms.cz | Increased multiplexing, automation, and enhanced sensitivity for low-abundance metabolites. |
| Immunoassays (e.g., ELISA) | Antibody-based detection. | Not directly used; serves as a benchmark for accuracy comparison. | High throughput and cost-effective. | Improving antibody specificity to reduce cross-reactivity with different metabolites. |
| Affinity Chromatography Assays | Separation based on binding to proteins like Vitamin D Binding Protein (DBP). nih.gov | Can be used as a tracer to study binding kinetics and bioavailability. nih.gov | Provides information on biologically active ("free" or "bioavailable") vitamin D fractions. nih.gov | Integration with mass spectrometry for direct quantification of bound vs. unbound fractions. |
Expanding Applications in Omics Research (e.g., Metabolomics)
The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, stands to benefit significantly from the use of 25-Hydroxyvitamin D2 (25,26,27-13C3).
As a stable isotope tracer, this compound can be introduced into in vitro cell cultures or in vivo models to trace the metabolic fate of vitamin D2. By analyzing samples over time with high-resolution mass spectrometry, researchers can identify previously unknown or uncharacterized metabolites of vitamin D2. mdpi.com The distinct three-mass-unit shift provided by the 13C3 label makes it possible to differentiate tracer-derived metabolites from the complex background of the entire metabolome, a significant challenge in untargeted metabolomics.
This approach will help to build a more complete map of the vitamin D metabolome. nih.gov It can elucidate the enzymatic pathways responsible for both the activation and catabolism of vitamin D2, potentially revealing differences in how it is processed compared to vitamin D3. nih.gov For instance, researchers can investigate whether enzymes like CYP24A1, the primary catabolic enzyme for vitamin D metabolites, process 25-hydroxyvitamin D2 differently than 25-hydroxyvitamin D3. nih.gov
These studies will generate crucial data for understanding the biological activity of various vitamin D2 metabolites and their potential roles in health and disease. This knowledge is fundamental for interpreting the results of clinical studies on vitamin D2 supplementation and for understanding its impact on various physiological systems.
Table 2: Potential Vitamin D2 Metabolites for Investigation Using a 13C3 Tracer
| Metabolite Class | Specific Compound of Interest | Research Question |
|---|---|---|
| Active Hormones | 1,25-dihydroxyvitamin D2 | What is the rate of conversion from 25-hydroxyvitamin D2? |
| Catabolites | 24,25-dihydroxyvitamin D2 | How is vitamin D2 catabolized and is it different from D3? nih.gov |
| Epimers | 3-epi-25-hydroxyvitamin D2 | Is epimerization a significant pathway for vitamin D2? |
| Novel Metabolites | Previously uncharacterized side-chain oxidation products | Do novel, biologically active vitamin D2 metabolites exist? mdpi.com |
Advanced Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions within a network. mdpi.com The application of 25-Hydroxyvitamin D2 (25,26,27-13C3) in MFA studies will provide unprecedented quantitative insights into the dynamics of vitamin D2 metabolism.
By administering the labeled compound and measuring the rate of appearance of labeled downstream metabolites (like 1,25-dihydroxyvitamin D2 and 24,25-dihydroxyvitamin D2), researchers can calculate the precise rates of the enzymatic reactions that govern the vitamin D2 pathway. This moves beyond simple concentration measurements to provide a dynamic picture of how the pathway operates under different physiological or pathological conditions.
For example, MFA studies could be designed to investigate how factors such as disease state (e.g., chronic kidney disease, inflammatory conditions) or the presence of certain drugs affect the activity of key enzymes like CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase). nih.gov This quantitative data is essential for understanding the regulation of vitamin D metabolism and how it becomes dysregulated in disease. These studies can be performed in various systems, from cultured cells to animal models, providing a multi-level understanding of metabolic control. researchgate.net
Table 3: Hypothetical Metabolic Flux Analysis Experiment
| Experimental Step | Description | Role of 25-Hydroxyvitamin D2 (25,26,27-13C3) | Data Output |
|---|---|---|---|
| 1. System Setup | Cultured kidney cells are grown under standard conditions. | - | Baseline cell characteristics. |
| 2. Tracer Introduction | A known concentration of 25-Hydroxyvitamin D2 (25,26,27-13C3) is added to the culture media. | Acts as the metabolic tracer. | - |
| 3. Time-Course Sampling | Samples of cells and media are collected at multiple time points. | - | Samples for analysis. |
| 4. LC-MS/MS Analysis | The concentrations of the labeled tracer and its labeled downstream metabolites are quantified. | Allows for specific detection and quantification of tracer-derived molecules. | Isotope enrichment data for each metabolite over time. |
| 5. Computational Modeling | The isotope data is fed into a metabolic model to calculate reaction rates. | Provides the experimental input for flux calculations. | Quantitative flux map of the vitamin D2 metabolic pathway (e.g., nmol/mg protein/hr). |
Integration with Systems Biology Approaches for Vitamin D Pathway Modeling
Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. nih.gov The highly regulated vitamin D pathway, involving multiple enzymes, transport proteins, and the vitamin D receptor (VDR), is an ideal candidate for systems-level analysis. nih.govnih.gov
Data generated using 25-Hydroxyvitamin D2 (25,26,27-13C3) will be instrumental in building and validating sophisticated computational models of the vitamin D pathway. While "top-down" systems biology approaches have identified the VDR as a key hub in various gene networks, "bottom-up" kinetic models, which require precise reaction rate data, are still lacking. nih.gov
The metabolic flux data obtained from tracer studies (as described in 6.3) can provide the kinetic parameters needed to construct these bottom-up models. These models can simulate how the entire vitamin D system responds to various stimuli, such as changes in substrate availability or alterations in enzyme expression. They can be used to predict the downstream consequences of genetic polymorphisms in vitamin D metabolizing enzymes or the VDR, and to identify critical control points within the pathway. direct-ms.org
Ultimately, integrating quantitative data from stable isotope tracing with systems biology models will allow for a more holistic understanding of vitamin D homeostasis and its dysregulation in disease, paving the way for more targeted and effective therapeutic strategies.
Table 4: Data Contribution of 13C3 Tracer to Systems Biology Models
| Model Parameter | Definition | Data Provided by 25-Hydroxyvitamin D2 (25,26,27-13C3) |
|---|---|---|
| Metabolite Pool Sizes | The concentration of specific vitamin D metabolites. | Accurate quantification of 25-hydroxyvitamin D2 and its products. |
| Reaction Rates (Fluxes) | The speed at which one metabolite is converted to another. | Direct measurement of conversion rates (e.g., 25(OH)D2 → 1,25(OH)2D2). |
| Enzyme Kinetics | Parameters like Vmax and Km for enzymes in the pathway. | Data to derive kinetic constants for enzymes like CYP27B1 and CYP24A1. |
| Metabolite Half-life | The time it takes for half of a metabolite pool to be eliminated. | Measurement of the rate of disappearance of labeled 25-hydroxyvitamin D2. |
Q & A
Basic Research Questions
Q. Why is quantifying 25-Hydroxyvitamin D2 critical in clinical research?
- Methodological Answer: 25-Hydroxyvitamin D2 (25(OH)D2) is a key biomarker for assessing vitamin D2 status, particularly in populations using plant-derived supplements or fortified foods. Unlike 25(OH)D3 (derived from animal sources), 25(OH)D2 has distinct metabolic pathways and lower bioequivalence, necessitating separate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, as it differentiates between D2 and D3 metabolites and avoids cross-reactivity issues seen in immunoassays .
Q. What methodological considerations are essential for accurate 25(OH)D2 measurement?
- Methodological Answer: Key considerations include:
- Assay Specificity: Use LC-MS/MS to resolve 25(OH)D2 from 24,25-dihydroxyvitamin D2 and other interferents, which immunoassays often fail to distinguish .
- Internal Standards: Isotope-labeled analogs (e.g., 25,26,27-13C3-25(OH)D2) correct for matrix effects and ionization variability in LC-MS/MS .
- Sample Preparation: Protein precipitation followed by online extraction minimizes matrix interference .
Q. How do vitamin D-binding protein (DBP) concentrations affect 25(OH)D2 measurements?
- Methodological Answer: DBP binds >85% of circulating 25(OH)D, and its concentration varies by age, pregnancy, and inflammation. Immunoassays are particularly susceptible to DBP variability due to antibody cross-reactivity, whereas LC-MS/MS measures total 25(OH)D2 independently of DBP .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 25(OH)D2 measurements across assays?
- Methodological Answer:
- Standardization: Align results with reference methods (e.g., ID-XLC-MS/MS) and participate in external quality assurance programs .
- Cross-Validation: Compare LC-MS/MS with immunoassay results in diverse cohorts to identify assay-specific biases .
- Data Adjustment: Use regression models to harmonize data from studies employing different assays .
Q. What experimental design strategies optimize 25(OH)D2 detection in supplementation trials?
- Methodological Answer:
- Baseline Stratification: Enroll participants with low baseline 25(OH)D (<20 ng/mL) to enhance sensitivity to supplementation effects .
- Dosing Protocols: Use loading doses (e.g., 50,000 IU vitamin D2) to rapidly achieve target concentrations, followed by maintenance doses .
- Longitudinal Sampling: Measure 25(OH)D2 at intervals (e.g., days 3, 14, 28) to capture its shorter half-life compared to D3 .
Q. How can isotope-labeled internal standards improve 25(OH)D2 quantification?
- Methodological Answer: Stable isotopes (e.g., 25,26,27-13C3-25(OH)D2) enable isotope dilution mass spectrometry, which:
- Corrects for recovery losses during extraction.
- Compensates for ion suppression/enhancement in complex matrices (e.g., plasma, dried blood spots) .
- Enhances precision (CV <10%) and linearity (1–100 ng/mL) .
Q. What explains contradictory data on vitamin D2 vs. D3 bioequivalence?
- Methodological Answer: Discrepancies arise from:
- Assay Limitations: Immunoassays underestimate 25(OH)D2 due to lower antibody affinity and cross-reactivity with catabolites .
- Dosing Regimens: Single bolus doses highlight D2’s shorter half-life, whereas daily supplementation masks differences .
- Population Variability: Genetic polymorphisms in CYP2R1 (25-hydroxylase) and GC (DBP gene) affect D2/D3 metabolism .
Q. What challenges arise in longitudinal studies of 25(OH)D2 status?
- Methodological Answer:
- Sample Stability: Use dried blood spots (DBS) for field studies, but validate against plasma LC-MS/MS due to hematocrit effects .
- Assay Consistency: Maintain consistent LC-MS/MS parameters (column type, ionization mode) to avoid drift in longitudinal data .
- Confounding Factors: Adjust for seasonal UVB exposure, dietary intake, and DBP polymorphisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
